molecular formula C14H14N2S B15218714 {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-42-9

{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile

Cat. No.: B15218714
CAS No.: 61021-42-9
M. Wt: 242.34 g/mol
InChI Key: ULJUVHLFROIGSS-UHFFFAOYSA-N
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Description

2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a unique combination of an indole ring, a cyclopropylmethyl group, and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst.

    Thioacetonitrile Formation: The final step involves the introduction of the thioacetonitrile group. This can be achieved by reacting the cyclopropylmethyl-indole derivative with thiourea and a suitable base, followed by cyanation using a cyanide source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile.

    2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.

    2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

Uniqueness

The presence of the nitrile group in 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61021-42-9

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile

InChI

InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2

InChI Key

ULJUVHLFROIGSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=CC=CC=C32)SCC#N

Origin of Product

United States

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